Cholesteryl-TEG azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C36H62N4O5 |

|---|---|

Molecular Weight |

630.9 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

InChI Key |

POWZASPNLQFLJO-MKQVXYPISA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl-TEG Azide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl-TEG azide (B81097) is a valuable bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining the lipophilic cholesterol anchor with a flexible triethylene glycol (TEG) spacer and a reactive azide group, makes it a powerful tool for the targeted delivery and modification of biomolecules. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and key characterization data.

Chemical Structure and Properties

Cholesteryl-TEG azide possesses a well-defined molecular architecture designed for specific functionalities. The cholesterol moiety facilitates membrane insertion and cellular uptake, while the TEG linker enhances solubility and provides spatial separation between the cholesterol anchor and the azide group. The terminal azide is a versatile functional group for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to a wide variety of alkyne-modified molecules such as peptides, oligonucleotides, and small molecule drugs.

Chemical Formula: C36H62N4O5

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate[1]

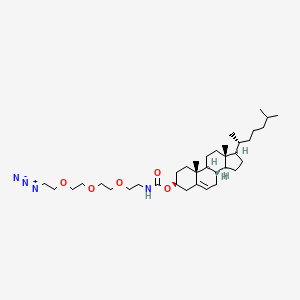

A 2D representation of the chemical structure is provided below:

Figure 1: Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 630.90 g/mol | |

| Molecular Formula | C36H62N4O5 | |

| Physical Form | Solid | |

| Storage Temperature | -20°C |

Synthesis of this compound

Experimental Workflow

Figure 2: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Triethylene glycol monotosylate (TEG-Tosylate)

-

Materials: Triethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270).

-

Procedure:

-

Dissolve triethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the stirred solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield triethylene glycol monotosylate.

-

Step 2: Synthesis of Cholesteryl-TEG-Tosylate

-

Materials: Cholesterol, Sodium hydride (NaH), Triethylene glycol monotosylate, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Suspend sodium hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a solution of cholesterol (1 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of triethylene glycol monotosylate (1.2 equivalents) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to 0 °C and cautiously quench with methanol.

-

Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain Cholesteryl-TEG-Tosylate.

-

Step 3: Synthesis of this compound

-

Materials: Cholesteryl-TEG-Tosylate, Sodium azide (NaN3), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Cholesteryl-TEG-Tosylate (1 equivalent) in anhydrous DMF.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

-

Characterization Data

Detailed characterization data for this compound is not widely published. However, based on the known spectra of cholesterol and TEG derivatives, the expected NMR and mass spectrometry data would be as follows:

-

1H NMR (CDCl3): The spectrum would be expected to show characteristic signals for the cholesterol backbone, including the olefinic proton at ~5.3 ppm and numerous overlapping signals in the aliphatic region (0.6-2.5 ppm). The protons of the TEG linker would appear as a series of multiplets in the range of 3.5-3.7 ppm, and the methylene (B1212753) protons adjacent to the azide group would be shifted slightly downfield.

-

13C NMR (CDCl3): The spectrum would display the characteristic 27 carbon signals of the cholesterol core, along with the signals corresponding to the TEG linker carbons, typically in the 60-72 ppm region.

-

Mass Spectrometry (ESI-MS): The positive ion mode ESI-MS would be expected to show a prominent peak corresponding to the sodium adduct [M+Na]+.

Applications in Research and Drug Development

The unique properties of this compound make it a highly sought-after reagent in various research and therapeutic applications:

-

Targeted Drug Delivery: The cholesterol moiety can be incorporated into liposomes or lipid nanoparticles (LNPs) to enhance their stability and facilitate the delivery of encapsulated drugs to specific cells and tissues.

-

Oligonucleotide Conjugation: this compound is widely used to modify antisense oligonucleotides and siRNAs. The cholesterol anchor improves cellular uptake and bioavailability of these therapeutic nucleic acids.

-

Bioconjugation and Imaging: The azide group allows for the attachment of fluorescent dyes, biotin, or other reporter molecules, enabling the tracking and visualization of cholesterol-modified constructs in biological systems.

References

Navigating the Solubility Landscape of Cholesteryl-TEG Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cholesteryl-TEG azide (B81097), a critical reagent in bioconjugation and drug delivery. Understanding the solubility of this cholesterol-based compound is paramount for its effective use in synthesizing modified oligonucleotides, developing targeted drug delivery systems, and various other applications in chemical biology. This document offers available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for its primary application in click chemistry.

Quantitative Solubility Data

The solubility of Cholesteryl-TEG azide is influenced by its amphiphilic nature, possessing a large hydrophobic cholesterol core and a more hydrophilic triethylene glycol (TEG) azide linker. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information. It is important to note that solubility can be significantly affected by factors such as temperature, the crystalline form of the solid, and the presence of impurities.

| Solvent | Concentration (mg/mL) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 33.33[1][2][3] | Requires sonication and warming to 60°C.[1][2][3] |

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product.[2]

For analogous cholesterol-based compounds, qualitative solubility trends have been observed. For instance, Cholesterol-PEG-Azide is reported to be soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. It is less soluble in alcohols and toluene, and insoluble in ether. The TEG spacer in this compound is known to enhance solubility in certain solvents, such as acetonitrile, when conjugated to oligonucleotides.[4]

Given the limited publicly available quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in their specific solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from standard practices for hydrophobic compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, chloroform, etc.)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that saturation is reached.

-

Accurately record the initial mass of the compound.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Key Applications and Experimental Workflow

This compound is a valuable tool in bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific attachment of the cholesterol moiety to alkyne-containing molecules, such as modified oligonucleotides or proteins. This modification enhances the hydrophobicity of the target molecule, facilitating its passage through cell membranes and improving cellular uptake.

Below is a diagram illustrating the general workflow for a typical click chemistry reaction involving this compound.

This workflow highlights the key stages, from the preparation of reactants to the analysis of the final conjugated product. The choice of solvent for dissolving this compound is a critical first step, directly impacting the efficiency of the subsequent reaction.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in drug development and chemical biology. While a limited amount of quantitative solubility data is publicly available, the provided experimental protocol offers a robust framework for determining solubility in various solvent systems. A thorough understanding of the solubility characteristics of this key reagent is fundamental to its successful application in innovative research and the development of next-generation therapeutics.

References

An In-depth Technical Guide to Cholesteryl-TEG Azide: Harnessing the Triethylene Glycol Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cholesteryl-TEG azide (B81097), a key reagent in modern bioconjugation and drug delivery systems. We will delve into the critical role of the triethylene glycol (TEG) linker, its impact on the physicochemical properties of the molecule, and its utility in advanced applications. This document offers detailed experimental insights, quantitative data, and visual representations of key processes to support your research and development endeavors.

Introduction: The Strategic Importance of Linkerology

In the realm of complex biomolecule synthesis, the linker is not merely a spacer but a strategic component that dictates the overall efficacy of the conjugate. The choice of a linker influences solubility, stability, pharmacokinetics, and the biological activity of the final construct. Cholesteryl-TEG azide has emerged as a powerful tool due to its unique combination of a lipophilic cholesterol moiety for cell membrane interaction and a hydrophilic, flexible triethylene glycol linker, capped with a versatile azide group for "click" chemistry applications.[1][2]

Physicochemical Properties of this compound

The distinct properties of this compound are a direct consequence of its tripartite structure: the rigid, hydrophobic cholesterol core, the flexible, hydrophilic TEG linker, and the reactive azide terminus. These features contribute to its utility in a wide range of bioconjugation scenarios.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a ready reference for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂N₄O₅ | [3][4][5] |

| Molecular Weight | 630.90 g/mol | [4][6] |

| Appearance | Solid | [4] |

| Storage Temperature | -20°C | [4][6] |

| Solubility | Concentration | Conditions | Reference |

| DMSO | 33.33 mg/mL (52.83 mM) | Ultrasonic and warming to 60°C | MedChemExpress Product Data Sheet |

| Stability | Condition | Duration | Reference |

| Pure Form | -20°C | 3 years | MedChemExpress Product Data Sheet |

| In Solvent (-80°C) | -80°C | 6 months | MedChemExpress Product Data Sheet |

| In Solvent (-20°C) | -20°C | 1 month | MedChemExpress Product Data Sheet |

The Triethylene Glycol (TEG) Linker: A Multifunctional Component

The TEG linker is central to the functionality of this compound, imparting several advantageous features:

-

Enhanced Solubility: The hydrophilic nature of the TEG linker improves the aqueous solubility of the otherwise highly lipophilic cholesterol moiety, facilitating its handling and use in biological systems.[3]

-

Flexibility and Reduced Steric Hindrance: The flexible TEG chain provides rotational freedom, which minimizes steric hindrance between the cholesterol anchor and the conjugated biomolecule. This ensures that the biological activity of the payload is not compromised.

-

Optimal Spacing: The TEG linker provides an optimal distance between the cholesterol membrane anchor and the conjugated molecule, allowing for effective interaction with target receptors or intracellular machinery.

-

Biocompatibility: Polyethylene glycol (PEG) and its shorter oligomers like TEG are well-known for their biocompatibility and low immunogenicity, making them ideal for in vivo applications.

Experimental Protocols

While specific protocols may vary depending on the application, this section provides a general framework for the synthesis of this compound and its use in a typical bioconjugation reaction.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential modification of the cholesterol backbone. The general workflow is outlined below.

Logical Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodologies (Illustrative)

-

Step 1: Activation of Cholesterol. Cholesterol's 3-hydroxyl group is activated, often by conversion to a good leaving group like a tosylate. To a solution of cholesterol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0°C. The reaction is stirred overnight at room temperature. The product, cholesteryl-tosylate, is then isolated and purified.

-

Step 2: Introduction of the TEG Linker. Cholesteryl-tosylate is reacted with an excess of amino-triethylene glycol in a suitable solvent like DMF. The reaction mixture is heated to drive the nucleophilic substitution. The resulting Cholesteryl-TEG-Amine is purified by column chromatography.

-

Step 3: Azidation. The terminal amine of the TEG linker is converted to an azide. This can be achieved through various methods, such as a diazotization reaction followed by substitution with sodium azide, or more modern methods using specific azido-transfer reagents. The final product, this compound, is purified by chromatography.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound allows for its efficient conjugation to alkyne-modified biomolecules via the highly reliable CuAAC, or "click" chemistry, reaction.[3][7]

Signaling Pathway for CuAAC Bioconjugation

References

- 1. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. Buy this compound (EVT-12186404) [evitachem.com]

- 4. This compound | 1391826-58-6 [sigmaaldrich.com]

- 5. This compound | C36H62N4O5 | CID 99937269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 7. This compound | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to Cholesteryl-TEG Azide: Properties, Bioconjugation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cholesteryl-TEG azide (B81097), a key reagent in bioconjugation and drug delivery. It details its chemical properties, a representative experimental protocol for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and its application in facilitating the cellular uptake of therapeutic oligonucleotides.

Core Properties of Cholesteryl-TEG Azide

This compound is a cholesterol derivative containing a triethylene glycol (TEG) spacer and a terminal azide group. This structure allows for the attachment of a lipophilic cholesterol moiety to various biomolecules through "click chemistry."

| Property | Value | Citations |

| Molecular Formula | C36H62N4O5 | [1][2][3] |

| Molecular Weight | 630.90 g/mol | [1][2][3] |

| CAS Number | 1391826-58-6 | [1][3] |

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily utilized in CuAAC reactions to conjugate with alkyne-modified biomolecules, such as RNA, forming a stable triazole linkage. This process is highly efficient and specific, proceeding readily in aqueous solutions.

Experimental Protocol: Conjugation of this compound to Alkyne-Modified RNA

This protocol is a representative example for the conjugation of this compound to an alkyne-modified oligonucleotide. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified RNA

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Nuclease-free water

-

DMSO

-

Appropriate buffers (e.g., triethylammonium (B8662869) acetate)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified RNA in nuclease-free water to a desired concentration (e.g., 1 mM).

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in nuclease-free water.

-

Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA ligand in nuclease-free water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order, ensuring thorough mixing after each addition:

-

Alkyne-modified RNA solution.

-

An appropriate volume of buffer.

-

This compound stock solution (a slight molar excess relative to the RNA is recommended).

-

A premixed solution of CuSO4 and THPTA ligand. A 1:5 molar ratio of Cu(II) to ligand is often used.

-

Freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper concentration to maintain copper in the Cu(I) state.

-

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature. Reaction times can vary but are often complete within 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., argon) to prevent oxidation of the copper(I) catalyst, though the use of an excess of sodium ascorbate and a stabilizing ligand can often mitigate this need.

-

-

Purification:

-

The resulting cholesterol-conjugated RNA can be purified from the reaction mixture using methods such as ethanol (B145695) precipitation or high-performance liquid chromatography (HPLC).

-

-

Analysis:

-

The successful conjugation can be confirmed by techniques such as mass spectrometry.

-

Visualizing the Experimental Workflow and Application

Experimental Workflow for CuAAC

The following diagram illustrates the general workflow for the conjugation of this compound to an alkyne-modified biomolecule.

Cellular Delivery of Therapeutic Oligonucleotides

This compound serves as a crucial component in enhancing the delivery of therapeutic oligonucleotides, such as siRNA and antisense oligonucleotides, into cells. The lipophilic nature of the cholesterol moiety facilitates interaction with and transport across the cell membrane.

References

Cholesteryl-TEG Azide: A Technical Guide to Storage, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl-TEG azide (B81097) is a valuable chemical tool for bioconjugation, enabling the attachment of a cholesterol moiety to various molecules through "click chemistry." This guide provides in-depth technical information on its storage, stability, and handling to ensure its effective and safe use in research and development.

Core Properties and Specifications

Cholesteryl-TEG azide is a cholesterol derivative functionalized with a triethylene glycol (TEG) linker and a terminal azide group. This amphiphilic structure, combining the lipophilic cholesterol core with a hydrophilic TEG spacer, facilitates its use in various bioconjugation applications, particularly for modifying oligonucleotides and other biomolecules to enhance cell membrane permeability.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₂N₄O₅ | EvitaChem |

| Molecular Weight | ~630.90 g/mol | Sigma-Aldrich, Krackeler Scientific, Inc. |

| Appearance | Solid | BERRY & ASSOCIATES/ICON ISOTOPES |

| Solubility | Soluble in DMSO, methylene (B1212753) chloride, chloroform, DMF | BERRY & ASSOCIATES/ICON ISOTOPES, Lumiprobe |

Storage and Stability Guidelines

Proper storage is critical to maintain the integrity and reactivity of this compound. The primary degradation pathway to consider is the potential reduction of the azide group.

Table 2: Recommended Storage Conditions

| Condition | Temperature | Duration | Recommendations | Source |

| Long-term Storage (Pure Form) | -20°C | Up to 3 years | Keep container tightly sealed in a dry, well-ventilated area. Protect from heat and store away from oxidizing agents. | MedchemExpress.com, BERRY & ASSOCIATES/ICON ISOTOPES |

| Stock Solution | -80°C | Up to 6 months | Use within 6 months. | MedchemExpress.com |

| Stock Solution | -20°C | Up to 1 month | Use within 1 month. | MedchemExpress.com |

| Transportation | Room Temperature | Up to 3 weeks | Desiccate upon arrival. | Lumiprobe |

Stability Notes:

-

The compound is stable under the recommended storage conditions.[1]

-

Avoid strong oxidizing agents, as they are incompatible with the azide group.[1]

-

While short-term transportation at room temperature is acceptable, it is crucial to transfer the product to the recommended storage temperature upon receipt to ensure long-term stability.

Safety and Handling Precautions

While not classified as a hazardous substance, standard laboratory safety practices should always be followed when handling this compound.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles.[1]

-

Hand Protection: Wear heavy rubber gloves.[1]

-

Body Protection: Wear appropriate protective clothing. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

-

Respiratory Protection: If handling as a powder and dust is generated, wear a NIOSH-approved self-contained breathing apparatus. Ensure adequate ventilation.[1]

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[1]

-

Skin Contact: Wash skin with soap and water.[1]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek medical attention if symptoms occur.[1]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal:

Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[1]

Experimental Protocols

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry. This reaction allows for the efficient and specific conjugation of the cholesterol moiety to an alkyne-containing molecule.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for the conjugation of this compound to an alkyne-modified biomolecule. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., oligonucleotide, peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of Copper(II) sulfate in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Dissolve the alkyne-labeled biomolecule in an appropriate buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-labeled biomolecule and an excess of the this compound stock solution.

-

Add the THPTA ligand solution to the reaction mixture.

-

Add the Copper(II) sulfate solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 1-4 hours. The reaction time may need to be optimized.

-

-

Purification:

-

Purify the resulting cholesteryl-conjugated biomolecule using an appropriate method, such as HPLC, ethanol (B145695) precipitation, or spin filtration, to remove excess reagents and byproducts.

-

Visualizing the Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Logical Relationship for Safe Handling

Caption: Key considerations for the safe handling of this compound.

References

Unveiling Lipid Raft Dynamics: A Technical Guide to the Theoretical Applications of Cholesteryl-TEG Azide

For Immediate Release

This technical guide explores the theoretical applications of Cholesteryl-TEG azide (B81097), a novel bioorthogonal probe, in the intricate study of lipid rafts. Designed for researchers, scientists, and drug development professionals, this document outlines how this tool can be leveraged to elucidate the composition, structure, and function of these critical membrane microdomains. By combining the specific membrane-targeting properties of cholesterol with the versatility of click chemistry, Cholesteryl-TEG azide opens new avenues for visualizing lipid raft dynamics, identifying raft-associated proteins, and dissecting their roles in cellular signaling pathways.

Introduction to this compound and Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies enriched in cholesterol, sphingolipids, and specific proteins, acting as crucial platforms for signal transduction and membrane trafficking.[1][2][3] The high concentration of cholesterol is fundamental to the formation and stability of these liquid-ordered domains.[4][5] Traditional methods for studying lipid rafts often involve harsh detergent extraction, which can introduce artifacts.[6] Bioorthogonal chemistry, utilizing probes like this compound, offers a minimally invasive approach to study these structures in their native cellular environment.[7][8]

This compound is a cholesterol analog featuring a triethylene glycol (TEG) spacer linked to an azide group.[9] The cholesterol moiety facilitates its incorporation into cellular membranes, with a theoretical preference for cholesterol-rich lipid rafts. The azide group serves as a bioorthogonal handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of alkyne-modified reporter molecules such as fluorophores or biotin (B1667282).[10][11]

Core Theoretical Applications in Lipid Raft Research

The unique structure of this compound underpins its utility in several key research applications:

-

High-Resolution Imaging of Lipid Rafts: By incorporating this compound into cellular membranes and subsequently clicking it to a fluorescent alkyne probe, researchers can visualize the localization and dynamics of cholesterol-rich domains using advanced microscopy techniques like super-resolution microscopy.[8][12][13] This allows for the direct observation of lipid raft size, distribution, and trafficking in living cells.

-

Proteomic Profiling of Lipid Raft Components: The conjugation of this compound to a biotin-alkyne tag enables the enrichment and subsequent identification of lipid raft-associated proteins via mass spectrometry.[14][15] This powerful proteomic approach can provide a comprehensive inventory of the proteins that reside within or transiently associate with lipid rafts under various cellular conditions.

-

Elucidation of Lipid Raft-Mediated Signaling Pathways: By identifying the protein composition of lipid rafts, it becomes possible to map the signaling pathways that are orchestrated within these microdomains.[16] Changes in the raft proteome in response to specific stimuli can reveal how these platforms integrate extracellular signals to elicit intracellular responses.

Data Presentation

While specific quantitative data for this compound is emerging, the following tables summarize the expected properties and a hypothetical comparison of proteomic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂N₄O₅ | |

| Molecular Weight | 630.90 g/mol | |

| Form | Solid | |

| Storage Temperature | -20°C | |

| Key Functional Groups | Cholesterol, Triethylene Glycol (TEG) spacer, Azide (N₃) | [9] |

Table 2: Hypothetical Quantitative Proteomics Data of Lipid Raft Proteins Identified Using this compound-Biotin Enrichment

This table represents a conceptual output from a proteomics experiment. The fold change would be determined by comparing the abundance of proteins in the enriched sample versus a control.

| Protein ID | Protein Name | Cellular Function | Hypothetical Fold Change (Raft/Non-Raft) |

| P06213 | Flotillin-1 | Scaffolding, Signal Transduction | > 5.0 |

| Q03135 | Caveolin-1 | Endocytosis, Signal Transduction | > 5.0 |

| P27361 | G protein subunit alpha i2 | Signal Transduction | > 4.5 |

| P62258 | Lyn tyrosine kinase | Signal Transduction | > 4.0 |

| P07333 | Lck tyrosine kinase | T-cell Receptor Signaling | > 4.0 |

| P01887 | Thy-1 membrane glycoprotein | Cell Adhesion, Signaling | > 3.5 |

| P02748 | Transferrin receptor protein 1 | Iron Uptake (typically non-raft) | < 1.0 |

Experimental Protocols

The following are detailed theoretical methodologies for the key applications of this compound.

Protocol for Super-Resolution Imaging of Lipid Rafts

This protocol outlines the steps for labeling cellular lipid rafts with this compound and a fluorescent reporter for subsequent imaging.

-

Cell Culture and Labeling:

-

Plate cells of interest on glass-bottom dishes suitable for high-resolution microscopy.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubate cells with this compound (final concentration typically 1-10 µM) in serum-free media for 1-4 hours at 37°C. This allows for the incorporation of the probe into the plasma membrane.

-

-

Fixation and Permeabilization:

-

Wash cells three times with phosphate-buffered saline (PBS) to remove excess probe.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the localization of the target).

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail. A typical cocktail includes:

-

An alkyne-fluorophore (e.g., Alexa Fluor 647-alkyne, 1-5 µM).

-

Copper(II) sulfate (B86663) (CuSO₄, 100-200 µM).

-

A reducing agent (e.g., sodium ascorbate (B8700270), 1-5 mM, freshly prepared).

-

A copper-chelating ligand (e.g., TBTA, 500 µM) to protect the fluorophore and enhance reaction efficiency.

-

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

-

-

Washing and Imaging:

-

Wash cells three times with PBS containing a quenching agent (e.g., 5 mM EDTA) to remove copper ions.

-

Wash an additional three times with PBS.

-

Mount the coverslips with an appropriate imaging medium.

-

Image the cells using a super-resolution microscope (e.g., STORM, PALM, or STED).

-

Protocol for Proteomic Identification of Lipid Raft Proteins

This protocol details the workflow for enriching and identifying lipid raft-associated proteins using this compound and biotin.

-

Cell Culture and Labeling:

-

Follow the same procedure as in section 4.1.1 to label cells with this compound.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) on ice for 30 minutes.

-

-

Click Chemistry with Biotin-Alkyne:

-

Clarify the lysate by centrifugation.

-

To the supernatant, add the click reaction cocktail containing:

-

Biotin-alkyne (e.g., Biotin-PEG4-alkyne, 25-50 µM).

-

CuSO₄ (100-200 µM).

-

Sodium ascorbate (1-5 mM).

-

TBTA (500 µM).

-

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE sample buffer.

-

Perform in-solution or in-gel trypsin digestion of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using appropriate database search algorithms.

-

Visualizations of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and a conceptual signaling pathway involving lipid rafts.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma membrane cholesterol: removal and insertion into the membrane and utilization as substrate for steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idtdna.com [idtdna.com]

- 7. Super-Resolution Imaging of Clickable Lipids With Lipid Expansion Microscopy (LExM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Super-Resolution Microscopy Using a Bioorthogonal-Based Cholesterol Probe Provides Unprecedented Capabilities for Imaging Nanoscale Lipid Heterogeneity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 10. interchim.fr [interchim.fr]

- 11. vectorlabs.com [vectorlabs.com]

- 12. agosr.com [agosr.com]

- 13. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]

- 14. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Moving closer to the lipid raft proteome using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Lipid rafts: a signaling platform linking cholesterol metabolism to synaptic deficits in autism spectrum disorders [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with Cholesteryl-TEG Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of cholesterol to oligonucleotides is a widely utilized strategy in the development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The lipophilic nature of cholesterol can enhance the cellular uptake and pharmacokinetic properties of these molecules, facilitating their delivery to target tissues. This document provides a detailed, step-by-step guide for the efficient labeling of alkyne-modified oligonucleotides with Cholesteryl-TEG azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[][2] This method is highly efficient, specific, and proceeds under mild conditions, making it ideal for working with sensitive biomolecules.[][3]

Principle of the Reaction

The core of this labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between a terminal alkyne on the oligonucleotide and the azide group of the Cholesteryl-TEG azide.[][4] The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate.[2] A chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2]

Experimental Protocol

This protocol is designed for the labeling of an alkyne-modified oligonucleotide. It is crucial to work in an RNase-free environment if working with RNA oligonucleotides.

Materials and Reagents

-

Alkyne-modified oligonucleotide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Nuclease-free water

-

Triethylammonium acetate (B1210297) (TEAA) buffer

-

Acetonitrile (B52724) (ACN), HPLC grade

-

3 M Sodium acetate

-

Microcentrifuge tubes

-

Pipettes and RNase-free tips

Step-by-Step Procedure

1. Reagent Preparation:

-

Alkyne-Oligonucleotide Stock Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Copper(II) Sulfate Stock Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in nuclease-free water.

-

Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM solution of sodium L-ascorbate in nuclease-free water. This solution is prone to oxidation and should be made fresh before each reaction.

-

TBTA/THPTA Stock Solution: Prepare a 200 mM solution of TBTA or THPTA in anhydrous DMSO.

2. Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

6 µL of 1 mM alkyne-oligonucleotide

-

1.8 µL of 10 mM this compound (3 equivalents)

-

Add nuclease-free water to bring the volume to 24 µL.

-

-

Gently vortex the mixture.

3. Catalyst Preparation and Reaction Initiation:

-

In a separate microcentrifuge tube, prepare the catalyst master mix:

-

1 µL of 100 mM CuSO₄

-

2 µL of 200 mM TBTA/THPTA

-

3 µL of 100 mM Sodium Ascorbate

-

-

Vortex the catalyst master mix briefly.

-

Add 6 µL of the freshly prepared catalyst master mix to the oligonucleotide-azide mixture. The final reaction volume will be 30 µL.

-

Gently pipette up and down to mix. The solution may initially appear cloudy but should clarify.

-

Seal the tube with parafilm and protect it from light.

4. Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours, or overnight.[5] Reaction times can be optimized, but longer incubation times often lead to higher yields.

5. Purification of the Labeled Oligonucleotide:

-

The crude reaction mixture can be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][7][8] This method separates the more hydrophobic cholesterol-labeled oligonucleotide from the unreacted, more hydrophilic oligonucleotide.[]

-

Column: C8 or C18 analytical or semi-preparative column.[9]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Acetonitrile over 30 minutes) is typically used.[9]

-

Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and a wavelength appropriate for any other labels if present.[7] The cholesterol-labeled product will have a longer retention time than the unlabeled oligonucleotide.

-

-

Alternatively, for smaller scales or desalting, ethanol precipitation can be performed:

-

Add 1/10th volume of 3 M sodium acetate to the reaction mixture.

-

Add 3 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

6. Characterization of the Final Product:

-

Mass Spectrometry: The molecular weight of the purified conjugate should be confirmed by mass spectrometry (MALDI-TOF or ESI-MS) to verify the successful addition of the Cholesteryl-TEG moiety.[][10]

-

Gel Electrophoresis: The purity of the labeled oligonucleotide can be assessed by polyacrylamide gel electrophoresis (PAGE). The cholesterol-labeled product should migrate slower than the unlabeled oligonucleotide.[]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the labeling reaction. Actual results may vary depending on the specific oligonucleotide sequence, length, and reaction conditions.

| Parameter | Value | Reference |

| Oligonucleotide Concentration | 100 µM | [11] |

| This compound (equivalents) | 3 - 10 equivalents | [2] |

| CuSO₄ Concentration | 1 - 5 mM | [11] |

| Sodium Ascorbate Concentration | 5 - 10 mM | [11] |

| Ligand (TBTA/THPTA) Concentration | 2 - 10 mM | [2] |

| Reaction Time | 1 - 16 hours | [5][12] |

| Reaction Temperature | Room Temperature (20-25°C) | [3] |

| Typical Yield | > 80% | [7] |

| Purity (post-HPLC) | > 90% | [7] |

Visualizing the Workflow and Reaction

To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.

Caption: Experimental workflow for oligonucleotide labeling.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 7. mz-at.de [mz-at.de]

- 8. labcluster.com [labcluster.com]

- 9. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 10. web.colby.edu [web.colby.edu]

- 11. broadpharm.com [broadpharm.com]

- 12. furthlab.xyz [furthlab.xyz]

Application Notes and Protocols for Cholesteryl-TEG Azide in siRNA and Antisense Oligonucleotide Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cholesteryl-TEG azide (B81097) for the modification of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). This document outlines the chemical properties of Cholesteryl-TEG azide, its benefits for oligonucleotide delivery, detailed protocols for conjugation via click chemistry, and methods for purification and analysis of the resulting conjugates.

Introduction to this compound

This compound is a cholesterol derivative incorporating a triethylene glycol (TEG) spacer and a terminal azide functional group.[1] This structure makes it an ideal reagent for attaching a cholesterol moiety to alkyne-modified oligonucleotides through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][] The cholesterol modification enhances the lipophilicity of siRNAs and ASOs, facilitating their passage across cell membranes and improving their pharmacokinetic profiles.[4][5]

The TEG linker provides a flexible spacer between the bulky cholesterol molecule and the oligonucleotide, which can improve the solubility of the conjugate in aqueous buffers.[5][6] The azide group offers a highly specific and efficient handle for bioconjugation under mild reaction conditions.[1][]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂N₄O₅ | [1] |

| Molecular Weight | ~630.90 g/mol | |

| Appearance | Solid | |

| Storage Temperature | -20°C | |

| Key Functional Groups | Cholesterol, Triethylene Glycol (TEG) linker, Azide (N₃) | [1] |

| Primary Application | Bioconjugation via Click Chemistry | [1][7] |

Benefits of Cholesterol Conjugation for siRNA and Antisense Oligonucleotides

The conjugation of cholesterol to siRNAs and ASOs offers several advantages for therapeutic and research applications:

-

Improved Cellular Uptake: The lipophilic nature of cholesterol facilitates the interaction of oligonucleotides with the lipid bilayers of cell membranes, enhancing their internalization into cells without the need for transfection agents.[4][5][8][9][10][11]

-

Enhanced Stability: The cholesterol moiety can protect the oligonucleotide from nuclease degradation, leading to a longer half-life in biological systems.[4][12]

-

Favorable Pharmacokinetics: Cholesterol-conjugated oligonucleotides can associate with lipoproteins like HDL and LDL in the bloodstream, which can alter their biodistribution and prolong their circulation time by reducing renal clearance.[5][8][13]

-

Targeted Delivery: Tissues with high lipoprotein receptor expression, such as the liver, can preferentially take up cholesterol-conjugated oligonucleotides.[4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Conjugation

This protocol details the general procedure for conjugating an alkyne-modified siRNA or ASO with this compound.

Materials:

-

Alkyne-modified oligonucleotide (siRNA or ASO)

-

This compound

-

Anhydrous DMSO

-

Click Chemistry Buffer (e.g., 1.5x buffer containing copper(II) sulfate (B86663) and triethylammonium (B8662869) acetate (B1210297), pH 7)

-

Reducing Agent: Freshly prepared 50 mM solution of ascorbic acid or sodium ascorbate (B8700270) in water

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO) (optional, as a copper source and ligand)

-

Nuclease-free water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed. For a 100 µL reaction with 10 nmol of oligonucleotide:

-

Alkyne-modified oligonucleotide: 10 µL (of 1 mM stock)

-

Nuclease-free water: to adjust final volume

-

Click Chemistry Buffer (1.5x): 67 µL

-

This compound (10 mM in DMSO): 1.5 µL (1.5-fold molar excess)

-

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Add 2 µL of freshly prepared 50 mM ascorbic acid solution to the reaction mixture. Vortex briefly.

-

Alternatively, if using a pre-complexed copper source: Add the required volume of the 10 mM Copper(II)-TBTA stock solution.

-

-

Degassing: Bubble inert gas (argon or nitrogen) through the solution for 30-60 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.[14]

-

Incubation: Incubate the reaction mixture at room temperature overnight in the dark.[14]

Workflow for CuAAC Conjugation:

Protocol 2: Purification of Cholesterol-Modified Oligonucleotides

Due to the significant hydrophobicity of the cholesterol moiety, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for purifying the final conjugate.[4][10][][16]

General RP-HPLC Parameters:

-

Column: C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile (B52724)

-

Gradient: A linear gradient of increasing acetonitrile concentration.

-

Detection: UV absorbance at 260 nm.

The cholesterol-conjugated oligonucleotide will have a longer retention time than the unconjugated, alkyne-modified oligonucleotide.

Post-Purification:

-

Precipitation: After collecting the desired fractions from HPLC, the conjugated oligonucleotide can be precipitated. For oligonucleotide conjugates, add a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.[14] For DNA conjugates, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol (B145695).[14]

-

Incubation: Incubate at -20°C for at least 30 minutes.[14]

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the oligonucleotide.[14]

-

Washing: Discard the supernatant and wash the pellet with cold 70% ethanol or acetone.

-

Drying and Resuspension: Air-dry the pellet and resuspend in a suitable nuclease-free buffer.

Protocol 3: Analysis and Characterization

-

Mass Spectrometry: Confirm the successful conjugation and the identity of the final product by MALDI-TOF or ESI mass spectrometry. The mass of the conjugate should correspond to the sum of the masses of the alkyne-oligonucleotide and the this compound, minus the mass of N₂ lost during the reaction.

-

Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to assess the purity of the conjugate. The cholesterol-modified oligonucleotide will typically migrate slower than the unmodified oligonucleotide.[][16]

Cellular Uptake and Gene Silencing Assays

The efficacy of cholesterol-conjugated siRNAs and ASOs can be evaluated through in vitro and in vivo experiments.

In Vitro Cellular Uptake

-

Cell Culture: Plate target cells in a suitable medium and allow them to adhere overnight.

-

Treatment: Add the cholesterol-conjugated oligonucleotide directly to the cell culture medium at various concentrations. No transfection reagent is required.

-

Incubation: Incubate for a specified period (e.g., 24-72 hours).

-

Analysis:

-

For fluorescently labeled oligos: Cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry.

-

For unlabeled oligos: The level of gene silencing can be assessed.

-

In Vitro Gene Silencing

-

Treatment: Treat cells with the cholesterol-conjugated siRNA or ASO as described above.

-

RNA Extraction and RT-qPCR: After the incubation period, extract total RNA from the cells. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene.

-

Protein Analysis: Alternatively, perform a Western blot or ELISA to quantify the protein levels of the target gene.

Data Presentation: Comparative Efficacy

The following table structure can be used to summarize quantitative data from gene silencing experiments.

| Oligonucleotide | Target Gene | Cell Line | IC₅₀ (nM) | Maximum Knockdown (%) |

| Unmodified siRNA | Gene X | HeLa | >1000 | <10% |

| Chol-TEG-siRNA | Gene X | HeLa | 250 | 75% |

| Unmodified ASO | Gene Y | HepG2 | >1000 | <15% |

| Chol-TEG-ASO | Gene Y | HepG2 | 150 | 85% |

Note: The data in this table is illustrative and will vary depending on the specific oligonucleotide sequence, target gene, and cell line used.

Proposed Mechanisms of Cellular Uptake

The conjugation of cholesterol facilitates cellular uptake through mechanisms that leverage its interaction with the cell membrane and lipoprotein pathways.

There are two primary proposed mechanisms for the cellular uptake of cholesterol-conjugated oligonucleotides[8]:

-

Direct Membrane Intercalation: The cholesterol moiety can directly insert into the lipid bilayer of the plasma membrane, followed by internalization through endocytosis.[8]

-

Lipoprotein Receptor-Mediated Uptake: The conjugate can bind to circulating lipoproteins (HDL and LDL) in the bloodstream. These lipoprotein-conjugate complexes are then recognized and internalized by cells via lipoprotein receptors.[5][8][13]

Following endocytosis, the oligonucleotide must escape from the endosome into the cytoplasm to reach its target mRNA and exert its gene-silencing effect.

References

- 1. Buy this compound (EVT-12186404) [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]

- 5. Cholesterol-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 6. glenresearch.com [glenresearch.com]

- 7. This compound | LGC, Biosearch Technologies [biosearchtech.com]

- 8. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. idtdna.com [idtdna.com]

- 11. idtdna.com [idtdna.com]

- 12. benchchem.com [benchchem.com]

- 13. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 16. Cholesteryl Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]

Application Notes and Protocols: Enhancing Cellular Uptake of Biomolecules with Cholesteryl-TEG Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient delivery of biomolecules, such as oligonucleotides, peptides, and proteins, into living cells is a critical challenge in research and therapeutic development. The cell membrane acts as a formidable barrier, often preventing these large and hydrophilic molecules from reaching their intracellular targets. Cholesteryl-TEG azide (B81097) is a valuable tool designed to overcome this obstacle. This application note provides detailed protocols and data on the use of Cholesteryl-TEG azide to improve the cellular uptake of biomolecules.

This compound is a cholesterol molecule linked to an azide group via a triethylene glycol (TEG) spacer. The cholesterol moiety facilitates interaction with the cell membrane, leveraging the cell's natural cholesterol uptake pathways to enhance internalization. The TEG spacer provides flexibility and improves solubility, while the terminal azide group allows for straightforward and efficient conjugation to a wide range of alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.

Mechanism of Action

Conjugating a biomolecule to this compound enhances its cellular uptake through two primary mechanisms:

-

Lipoprotein Receptor-Mediated Endocytosis: The cholesterol conjugate can associate with plasma lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL). These lipoprotein complexes are then recognized and internalized by their respective receptors on the cell surface, leading to endocytosis of the entire complex, including the conjugated biomolecule.

-

Direct Membrane Interaction and Endocytosis: The lipophilic nature of cholesterol allows the conjugate to directly interact with and insert into the lipid bilayer of the cell membrane. This interaction can trigger endocytosis, leading to the internalization of the biomolecule.

The TEG linker plays a crucial role by providing a hydrophilic and flexible spacer between the bulky cholesterol and the biomolecule, which helps to maintain the biomolecule's native conformation and function.

Quantitative Data on Cellular Uptake Enhancement

The conjugation of biomolecules with cholesterol has been shown to significantly increase their cellular uptake and subsequent biological activity. The following tables summarize representative quantitative data from studies using cholesterol-conjugated biomolecules.

Table 1: Cellular Uptake of Cholesterol-Conjugated siRNA in Hemocytes

| Biomolecule | Modification | Cell Type | Uptake Enhancement (Fold Increase vs. Unmodified) | Percentage of Positive Cells | Reference |

| siRNA | 5' Cholesteryl-TEG | Biomphalaria glabrata Hemocytes | ~8 | >50% | [1][2] |

Table 2: Gene Silencing Efficacy of Cholesterol-Conjugated siRNA

| Biomolecule | Modification | Cell Line | Target Gene | Gene Silencing Efficiency | Reference |

| siRNA | Cholesterol-triazole linkage | HeLa | Firefly Luciferase | 70-80% reduction | [3] |

| siRNA | 5' Cholesteryl-TEG | Biomphalaria glabrata Hemocytes | BgTEP1 | 70-80% reduction | [1][2] |

Experimental Protocols

Protocol 1: Conjugation of Alkyne-Modified Biomolecules with this compound via CuAAC (Click Chemistry)

This protocol describes the general procedure for conjugating an alkyne-modified oligonucleotide or peptide with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., oligonucleotide, peptide)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

DMSO

-

Nuclease-free water or appropriate reaction buffer

-

Purification system (e.g., HPLC, spin columns)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. Note: Prepare this solution fresh for each experiment.

-

Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) to a final concentration of 100 µM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified biomolecule solution (1 equivalent)

-

This compound stock solution (1.5-3 equivalents)

-

THPTA/TBTA ligand solution (5 equivalents relative to CuSO₄)

-

CuSO₄ stock solution (1 equivalent relative to the alkyne)

-

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared sodium ascorbate solution (10 equivalents relative to CuSO₄) to the reaction mixture.

-

Vortex gently to mix. The final volume should be adjusted with the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC or mass spectrometry.

-

-

Purification:

-

Purify the Cholesteryl-TEG-azide-conjugated biomolecule using a suitable method such as reverse-phase HPLC or a desalting spin column to remove excess reagents and catalyst.

-

Lyophilize the purified conjugate and store it at -20°C or -80°C.

-

Protocol 2: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes how to visualize and qualitatively assess the cellular uptake of a fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Cell culture medium

-

Fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule (e.g., with Cy3 or FITC)

-

Unconjugated fluorescently labeled biomolecule (as a control)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixing

-

DAPI for nuclear staining

-

Glass-bottom dishes or chamber slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add fresh, serum-free medium containing the fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule at the desired final concentration (e.g., 1-5 µM).

-

In parallel, treat cells with the unconjugated fluorescently labeled biomolecule as a negative control.

-

Incubate for a defined period (e.g., 2, 4, or 6 hours) at 37°C.

-

-

Cell Fixation and Staining:

-

After incubation, remove the treatment medium and wash the cells three times with PBS to remove any non-internalized conjugate.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cell nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Add a small volume of PBS to the wells to prevent drying.

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent label and DAPI.

-

Capture images to document the cellular uptake and subcellular localization of the conjugate.

-

Protocol 3: Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol provides a method to quantify the cellular uptake of a fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule.

Materials:

-

Cells of interest

-

Cell culture medium

-

Fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule

-

Unconjugated fluorescently labeled biomolecule (as a control)

-

PBS

-

Trypsin-EDTA

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 12-well or 24-well plate and grow to 70-80% confluency.

-

Treat the cells with the fluorescently labeled conjugates and controls as described in Protocol 2.

-

-

Cell Harvesting:

-

After the incubation period, remove the treatment medium and wash the cells three times with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

-

Staining and Analysis:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold flow cytometry buffer.

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Use untreated cells to set the baseline fluorescence.

-

Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The increase in MFI for the conjugated biomolecule compared to the unconjugated control indicates the enhancement of cellular uptake.

-

Protocol 4: Cytotoxicity Assessment using the MTT Assay

It is essential to evaluate the potential cytotoxicity of the Cholesteryl-TEG-azide-conjugated biomolecule.

Materials:

-

Cells of interest

-

Cell culture medium

-

Cholesteryl-TEG-azide-conjugated biomolecule

-

Unconjugated biomolecule (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of the Cholesteryl-TEG-azide-conjugated biomolecule and the unconjugated control. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Visualizations

Caption: Experimental workflow for using this compound.

Caption: Cellular uptake pathways for cholesterol-conjugated biomolecules.

References

- 1. Hemocyte siRNA uptake is increased by 5′ cholesterol-TEG addition in Biomphalaria glabrata, snail vector of schistosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemocyte siRNA uptake is increased by 5' cholesterol-TEG addition in Biomphalaria glabrata, snail vector of schistosome. [repository.cam.ac.uk]

- 3. Effective carrier-free gene-silencing activity of cholesterol-modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Construction of siRNA Conjugates using Cholesteryl-TEG Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the construction of small interfering RNA (siRNA) conjugates using Cholesteryl-TEG azide (B81097). The conjugation of cholesterol to siRNA enhances its therapeutic potential by improving cellular uptake, increasing stability, and favorably altering pharmacokinetic properties.[1][2][3] This is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]

Introduction

Cholesterol, a natural lipid component of cell membranes, serves as an effective targeting ligand for siRNA delivery.[5] When conjugated to siRNA, it facilitates interaction with lipid bilayers and lipoproteins, leading to enhanced cellular internalization.[1][5] The triethylene glycol (TEG) linker in Cholesteryl-TEG azide provides a flexible spacer between the cholesterol moiety and the siRNA, which can be crucial for optimal biological activity. This approach has been successfully employed to improve the delivery and efficacy of siRNAs both in vitro and in vivo.[6]

The construction of these conjugates typically involves a two-step process: first, the synthesis of an alkyne-modified siRNA, and second, the CuAAC reaction with this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂N₄O₅ | [7] |

| Molecular Weight | 630.90 g/mol | [7] |

| Appearance | Solid | [8] |

| Storage Temperature | -20°C | [8] |

Table 2: Comparative Gene Silencing Efficacy of Unmodified vs. Cholesterol-Conjugated siRNA

| siRNA Construct | Target Gene | Cell Line | IC₅₀ (nM) | Gene Silencing (%) | Reference |

| Unmodified siRNA | Firefly Luciferase | HeLa | > 3000 | ~20% at 3000 nM | [9] |

| Cholesterol-modified siRNA (X1) | Firefly Luciferase | HeLa | 243.6 | 70-80% at 500-3000 nM | [9] |

| Cholesterol-modified siRNA (X2) | Firefly Luciferase | HeLa | 307.1 | 70-80% at 500-3000 nM | [9] |

| Cholesterol-modified siRNA (X5) | Firefly Luciferase | HeLa | 189.2 | 70-80% at 500-3000 nM | [9] |

| Cholesterol-conjugated siRNA | MDR1 | KB-8-5 | Not specified | ~60% reduction in P-glycoprotein | [10] |

Table 3: In Vivo Biodistribution of Cholesterol-Conjugated siRNA

| Route of Administration | Primary Accumulation Sites | Key Findings | Reference |

| Intravenous (i.v.) | Liver, Tumors | Efficient accumulation in liver and tumors, reduced kidney retention. | [10] |

| Intraperitoneal (i.p.) | Liver, Tumors | Similar to i.v. administration with efficient accumulation in liver and tumors. | [10] |

| Intramuscular (i.m.) | Injection site | The majority of the conjugate remained at the injection site. | [10] |

| Subcutaneous (s.c.) | Injection site | The majority of the conjugate remained at the injection site. | [10] |

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified siRNA

This protocol outlines the solid-phase synthesis of an siRNA strand with a 5'-terminal alkyne modification.

Materials:

-

DNA/RNA synthesizer

-

Alkyne phosphoramidite (B1245037) (e.g., 5'-Hexynyl-Phosphoramidite)

-

Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents

-

Controlled Pore Glass (CPG) solid support

-

Deprotection solutions (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

-

Purification cartridges (e.g., C18) or HPLC system

Methodology:

-

Automated Solid-Phase Synthesis: The siRNA sequence is synthesized on a DNA/RNA synthesizer using standard phosphoramidite chemistry.

-